molecular formula C4H8N2O2 B13489667 4-Aminomorpholin-3-one

4-Aminomorpholin-3-one

Cat. No.: B13489667
M. Wt: 116.12 g/mol
InChI Key: GBDKFJBSSMHJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Aminomorpholin-3-one typically involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. One common method uses anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst. This reaction is carried out in a polar solvent at room temperature, making it a safe and convenient process . Another method involves the coupling of 4-nitro-fluorobenzene with morpholin-2-one in N-methylpyrrolidone, using sodium hydride as a base .

Industrial Production Methods

For industrial-scale production, the process must be efficient and cost-effective. The use of ammonium formate as a hydrogen donor instead of hydrogen gas is advantageous because it avoids the safety hazards associated with pressurized reduction reactions. The reaction conditions are mild, and the process yields high-purity products, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-Aminomorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the reduction of 4-(4-nitrophenyl)morpholin-3-one is this compound itself . Other reactions can yield various derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Aminomorpholin-3-one is primarily related to its role as an intermediate in pharmaceutical synthesis. In the case of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an enzyme involved in the coagulation cascade. This inhibition prevents the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

4-aminomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-6-1-2-8-3-4(6)7/h1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDKFJBSSMHJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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